molecular formula C10H9BrF4S B14066178 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14066178
M. Wt: 317.14 g/mol
InChI Key: IUPFHTHVJBGFDK-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluoro group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps:

    Fluorination: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthiolating salts).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological processes.

    Medicine: Exploration of its potential as a pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can act as a leaving group in substitution reactions, while the fluoro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene
  • 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylsulfonyl)benzene

Uniqueness: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s lipophilicity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrF4S

Molecular Weight

317.14 g/mol

IUPAC Name

1-(3-bromopropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2

InChI Key

IUPFHTHVJBGFDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)SC(F)(F)F)CCCBr

Origin of Product

United States

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